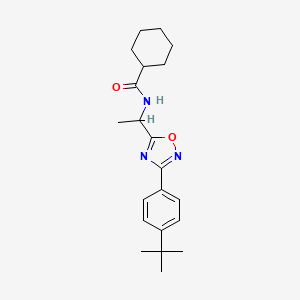
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide, commonly known as TBOA, is a potent inhibitor of glutamate transporters. It has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用机制
TBOA inhibits glutamate transporters by binding to the substrate binding site of the transporter. This prevents the transporter from removing excess glutamate from the synaptic cleft, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can activate various glutamate receptors, leading to excitotoxicity.
Biochemical and Physiological Effects:
TBOA has been shown to have various biochemical and physiological effects. It can increase extracellular glutamate levels, leading to excitotoxicity. It can also increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. TBOA has been shown to have neuroprotective effects in various animal models of neurological disorders.
实验室实验的优点和局限性
TBOA has several advantages for lab experiments. It is a potent inhibitor of glutamate transporters and can be used to study the role of glutamate transporters in various neurological disorders. It has been extensively studied and has a well-established mechanism of action. However, TBOA has several limitations. It is relatively expensive and has a low yield. It is also highly toxic and can lead to excitotoxicity at high concentrations.
未来方向
There are several future directions for the study of TBOA. One direction is to develop more potent and selective inhibitors of glutamate transporters. Another direction is to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TBOA can also be used to study the effects of glutamate on other neurotransmitter systems, including dopamine, serotonin, and acetylcholine. Finally, TBOA can be used to study the effects of glutamate on various cellular processes, including synaptic plasticity and neurogenesis.
合成方法
The synthesis of TBOA involves the reaction of 4-(tert-butyl)phenylhydrazine with ethyl 6-bromohexanoate to form 1-(4-(tert-butyl)phenyl)-3-ethyl-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with cyclohexanecarboxylic acid to form TBOA. The overall yield of TBOA is around 10%.
科学研究应用
TBOA has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to inhibit glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. Excess glutamate can lead to excitotoxicity, which is a major cause of neuronal damage in various neurological disorders. By inhibiting glutamate transporters, TBOA can reduce excitotoxicity and protect neurons from damage.
属性
IUPAC Name |
N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-14(22-19(25)16-8-6-5-7-9-16)20-23-18(24-26-20)15-10-12-17(13-11-15)21(2,3)4/h10-14,16H,5-9H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZNQQOHWMURFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

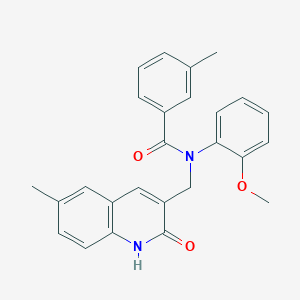


![N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7685819.png)
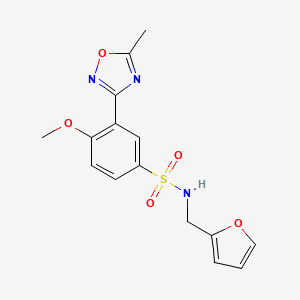
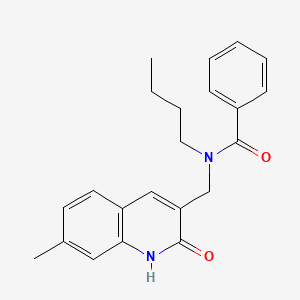
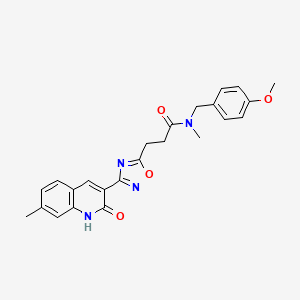
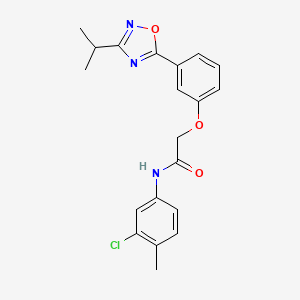
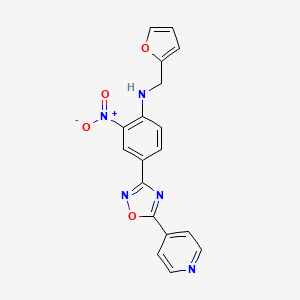
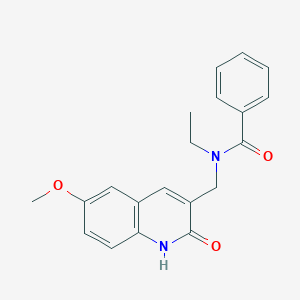

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7685868.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7685884.png)